Methyl linolenate

Catalog No.
S626504
CAS No.
301-00-8
M.F
C19H32O2
M. Wt
292.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl linolenate

CAS Number

301-00-8

Product Name

Methyl linolenate

IUPAC Name

methyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate

Molecular Formula

C19H32O2

Molecular Weight

292.5 g/mol

InChI

InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h4-5,7-8,10-11H,3,6,9,12-18H2,1-2H3/b5-4-,8-7-,11-10-

InChI Key

DVWSXZIHSUZZKJ-YSTUJMKBSA-N

Synonyms

9,12,15-octadecatrienoic acid, methyl ester, linolenic acid methyl ester, methyl linolenate, methyl linolenate, (Z,Z,Z)-isomer

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)OC

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OC

Biodiesel production:

ML is a potential source for biodiesel production. Studies have investigated its conversion into biodiesel through transesterification, a process that transforms triglycerides into fatty acid methyl esters []. Biodiesel derived from ML offers potential advantages like good cold flow properties and oxidative stability []. However, further research is needed to optimize production efficiency and cost-effectiveness to make ML-based biodiesel commercially viable [].

Anti-cancer properties:

Some studies suggest that ML might possess anti-cancer properties. Research on human cancer cell lines has shown that ML can induce apoptosis, or programmed cell death, in certain cancer cells [, ]. However, these studies were conducted in vitro (in laboratory settings) and further research is needed to understand the potential therapeutic effects of ML in vivo (in living organisms) and its safety profile [].

Other potential applications:

Limited research also suggests potential applications of ML in other areas, including:

  • Antioxidant activity: Some studies have shown that ML might possess antioxidant properties, although further research is needed to understand its potential health benefits [].
  • Insect repellent: ML has been identified as a potential insect repellent, though its efficacy and safety compared to existing repellents require further investigation [].

Methyl linolenate is the methyl ester of alpha-linolenic acid, a polyunsaturated fatty acid with three double bonds located at the 9th, 12th, and 15th carbon atoms. Its chemical formula is C19H32O2C_{19}H_{32}O_{2}, and it has a molecular weight of approximately 292.46 g/mol. Methyl linolenate is also known by several other names, including linolenic acid methyl ester and methyl all-cis-9,12,15-octadecatrienoate . This compound is primarily found in various plant oils, particularly those derived from seeds.

Research suggests ML may possess anti-melanogenic properties, potentially lightening skin by reducing melanin production []. However, the exact mechanism requires further investigation [].

While generally considered safe, ML can cause skin irritation or allergic reactions in some individuals [].

Due to its unsaturated structure. Notably, it reacts with oxygen through autoxidation, which is significantly accelerated compared to other fatty acids like linoleic acid. This reaction can lead to the formation of hydroperoxides and other oxidation products . The enthalpy of hydrogenation for methyl linolenate has been reported as 357.3±2.4-357.3\pm 2.4 kJ/mol, indicating its reactivity .

Key Reactions:

  • Hydrogenation: Methyl linolenate can be hydrogenated to produce saturated fatty acids.
  • Oxidation: It oxidizes more readily than its saturated counterparts, leading to various degradation products.

Methyl linolenate exhibits several biological activities that contribute to its importance in nutrition and health. It is known for its anti-inflammatory properties and potential cardiovascular benefits due to its role as an omega-3 fatty acid precursor. Research indicates that it may help reduce triglyceride levels and improve lipid profiles . Additionally, methyl linolenate has been associated with neuroprotective effects and may play a role in cognitive health.

Methyl linolenate can be synthesized through various methods:

  • Transesterification: This method involves the reaction of alpha-linolenic acid with methanol in the presence of a catalyst (usually sodium hydroxide or potassium hydroxide) to produce methyl linolenate.
    Alpha linolenic acid+MethanolMethyl linolenate+Glycerol\text{Alpha linolenic acid}+\text{Methanol}\rightarrow \text{Methyl linolenate}+\text{Glycerol}
  • Direct Esterification: This involves reacting alpha-linolenic acid with methanol under acidic conditions.

Methyl linolenate has several applications across different fields:

  • Nutraceuticals: It is used in dietary supplements due to its health benefits related to heart health and inflammation.
  • Cosmetics: Its emollient properties make it suitable for use in skin care products.
  • Food Industry: It serves as a flavoring agent and nutritional additive in various food products.

Studies have shown that methyl linolenate interacts with various biological systems. For instance, it has been observed to modulate inflammatory pathways and influence lipid metabolism . Additionally, its antioxidant properties allow it to scavenge free radicals, thereby protecting cells from oxidative stress.

Methyl linolenate shares structural similarities with several other fatty acid methyl esters. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
Methyl LinoleateC19H34O2C_{19}H_{34}O_{2}Contains two double bonds; less reactive than methyl linolenate
Methyl OleateC18H34O2C_{18}H_{34}O_{2}Monounsaturated; lower polyunsaturation
Methyl PalmitateC16H32O2C_{16}H_{32}O_{2}Saturated; lacks double bonds
Methyl Arachidonic AcidC20H34O2C_{20}H_{34}O_{2}Contains four double bonds; more complex structure

Methyl linolenate's unique feature lies in its three cis double bonds, which contribute to its higher reactivity and distinct biological effects compared to these similar compounds.

Physical Description

colourless to pale yellow liquid

XLogP3

6.2

Hydrogen Bond Acceptor Count

2

Exact Mass

292.240230259 g/mol

Monoisotopic Mass

292.240230259 g/mol

Heavy Atom Count

21

Density

0.883-0.893 (20°)

LogP

6.29 (LogP)

UNII

0S1NS923K6

GHS Hazard Statements

Aggregated GHS information provided by 135 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 119 of 135 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 16 of 135 companies with hazard statement code(s):;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

5.07e-06 mmHg

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

301-00-8

Wikipedia

Methyl linolenate

Use Classification

Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

9,12,15-Octadecatrienoic acid, methyl ester, (9Z,12Z,15Z)-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types